molecular formula C17H15N5O2S B2587602 N-(2-methyl-1,3-benzothiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1396885-03-2

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2587602
CAS No.: 1396885-03-2
M. Wt: 353.4
InChI Key: OURQUTVLBOLCCE-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components, including a 2-methylbenzothiazole, a pyrazine, and an azetidine. These are all common structures in organic chemistry and are often found in various pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s overall stability and could potentially influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could potentially increase its stability and solubility .

Scientific Research Applications

Cytotoxicity and Anticancer Potential

Research on pyrazole and pyrazolopyrimidine derivatives, such as the work by Hassan et al. (2014), has demonstrated the synthesis of compounds with significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014). Furthermore, Nassar et al. (2015) highlighted the utility of pyrazolo[3,4-d]pyrimidine and related derivatives as anti-tumor agents in mouse and human cancer cell lines, suggesting a pathway for the development of new anticancer therapeutics (Nassar, Atta-Allah, & Elgazwy, 2015).

Antimicrobial Activity

Compounds related to N-(2-methylbenzo[d]thiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide have been explored for their antimicrobial properties. For instance, Abunada et al. (2008) synthesized pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and related derivatives showing promising antimicrobial activity, which could imply the potential for N-(2-methylbenzo[d]thiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide in similar applications (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Anti-inflammatory and Analgesic Effects

El-Sawy et al. (2014) demonstrated that benzofuran derivatives exhibit significant anti-inflammatory and analgesic activities. Although structurally distinct, the research methodology and findings provide a framework for investigating the potential anti-inflammatory and analgesic effects of N-(2-methylbenzo[d]thiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, it could interact with various biological targets (enzymes, receptors, etc.) in the body .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include testing its reactivity, stability, and potential biological activity .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c1-10-20-13-6-12(2-3-15(13)25-10)21-16(23)11-8-22(9-11)17(24)14-7-18-4-5-19-14/h2-7,11H,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURQUTVLBOLCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CN(C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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